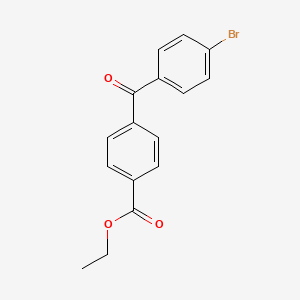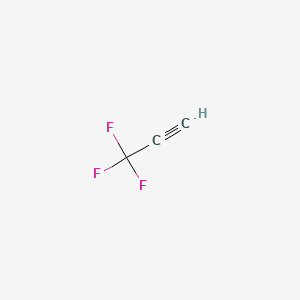
3,3,3-Trifluoropropyne
Overview
Description
3,3,3-Trifluoropropyne, also known as 1,1,1-Trifluoropropyne, is a fluorinated alkyne with the molecular formula C3HF3. It is a colorless gas with a molecular weight of 94.04 g/mol.
Mechanism of Action
Target of Action
3,3,3-Trifluoropropyne is primarily used as a laboratory chemical and in the synthesis of other substances
Mode of Action
It’s known that the compound can undergo various chemical reactions, including c–f bond activation .
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions, including c–f bond activation and hydrogermylation .
Result of Action
It’s known that the compound may displace oxygen and cause rapid suffocation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may accumulate in confined spaces, particularly at or below ground level . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoropropyne can be synthesized through several methods. One common approach involves the dehydrofluorination of 2,3,3,3-tetrafluoropropane under basic conditions. This method is efficient and scalable, making it suitable for industrial production .
Another method involves the use of 2-bromo-3,3,3-trifluoropropene as a precursor. In this approach, this compound is generated in situ and then subjected to further reactions. This method is particularly useful for the synthesis of β-trifluoromethylstyrenes through ruthenium-catalyzed hydroarylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrofluorination processes. The use of robust and efficient catalysts, such as ruthenium complexes, enhances the yield and purity of the final product. The scalability of these methods ensures a consistent supply of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyne undergoes several types of chemical reactions, including:
Hydroarylation: This reaction involves the addition of an aryl group to the alkyne, facilitated by a catalyst such as ruthenium.
C-F Bond Activation: This reaction involves the cleavage of the carbon-fluorine bond, often using rhodium or other transition metal complexes.
Hydrogermylation: This reaction involves the addition of a germyl group to the alkyne, catalyzed by rhodium complexes.
Common Reagents and Conditions
Ruthenium Catalysts: Used in hydroarylation reactions to add aryl groups to the alkyne.
Rhodium Complexes: Employed in C-F bond activation and hydrogermylation reactions.
Basic Conditions: Utilized in the dehydrofluorination process to produce this compound from tetrafluoropropane.
Major Products Formed
β-Trifluoromethylstyrenes: Formed through hydroarylation reactions.
Fluorido Complexes: Resulting from C-F bond activation.
Germane Derivatives: Produced through hydrogermylation reactions.
Scientific Research Applications
3,3,3-Trifluoropropyne has a wide range of applications in scientific research:
Material Sciences: Used in the synthesis of fluorinated polymers and materials with unique properties.
Pharmaceuticals: Serves as a building block for the synthesis of various drugs, including those with trifluoromethyl groups.
Agrochemicals: Employed in the development of pesticides and herbicides with enhanced efficacy.
Catalysis: Utilized in catalytic processes to create complex organic molecules.
Comparison with Similar Compounds
3,3,3-Trifluoropropyne can be compared with other fluorinated alkynes, such as:
3,3,3-Trifluoropropene: A similar compound with a double bond instead of a triple bond.
1,1,1-Trifluoro-2-propyne: Another fluorinated alkyne with a different substitution pattern.
The uniqueness of this compound lies in its ability to undergo a wide range of reactions, including hydroarylation, C-F bond activation, and hydrogermylation, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,3,3-trifluoroprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3/c1-2-3(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFNJUWGIQQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216298 | |
| Record name | 3,3,3-Trifluoropropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | 3,3,3-Trifluoropropyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
661-54-1 | |
| Record name | 3,3,3-Trifluoropropyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoropropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,3,3-trifluoropropyne, also known as trifluoromethylacetylene, has the molecular formula C3HF3 and a molecular weight of 94.02 g/mol. []
ANone: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): Provides information about the relative geometry and coupling constants of the molecule. Studies have been conducted using different nematic liquid crystals as solvents. []
- Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of the molecule, particularly the C≡C and C-F stretches. [, , ]
- Raman Spectroscopy: Complementary to IR, providing additional information on vibrational modes. []
- Microwave Spectroscopy: Allows for the determination of rotational constants and structural parameters, including bond lengths and angles. High-resolution studies have been performed on various isotopomers of the molecule. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the core-electron binding energies, shedding light on the electronic structure and charge distribution within the molecule. High-resolution studies have been conducted to investigate the effects of the trifluoromethyl group on the electronic structure. [, ]
ANone: The provided research papers focus primarily on the chemical reactivity and spectroscopic properties of this compound. There isn't specific information available on its material compatibility in these studies.
A: While this compound itself is not typically used as a catalyst, its complexes with transition metals, particularly rhodium, have demonstrated catalytic activity in hydroboration reactions. [] These reactions enable the selective synthesis of valuable borylated building blocks.
A: Yes, ab initio calculations have been employed to study the electronic structure of this compound, particularly in the context of understanding its core-electron binding energies and gas-phase acidity. [, ] These calculations have provided insights into the charge distribution within the molecule and the effects of the trifluoromethyl group.
A: The trifluoromethyl group, being highly electronegative, significantly influences the reactivity of this compound. Studies on the hydration kinetics of substituted phenylacetylenes indicate that the trifluoromethyl group in this compound has a deactivating effect, making its hydration approximately 100 times slower compared to unsubstituted phenylacetylene. [] Additionally, the C 1s --> Rydberg transitions in trifluoropropyne shift to lower energy compared to propyne, while the valence transitions show only minor changes. [] This highlights the distinct electronic effects of the trifluoromethyl group on different types of electronic transitions.
A: One efficient method involves a two-step process: (1) converting aldehydes (ArCHO) to 1-aryl-3,3,3-trifluoro-1-chloropropenes (ArCH=CClCF3) and (2) subsequent dehydrochlorination using strong bases like sodium tert-butoxide or sodium amide. [] Another approach involves reacting this compound with hydrogen fluoride at elevated temperatures. []
ANone: this compound readily reacts with various transition metal complexes, forming a diverse range of organometallic compounds:
- Iron Complexes: Reacts with pentacarbonyliron to form a stable tricarbonylbis(trifluoromethyl)cyclopentadieneiron complex. []
- Cobalt Complexes: Forms bridging alkyne complexes with octacarbonyldicobalt, including Co2(CO)6(CF3CCH) and Co2(CO)4(CF3CCH)3. []
- Rhodium Complexes: Yields complexes such as [Rh(C≡CCF3)(PEt3)3] and fac-[RhH(C≡CCF3)2(PEt3)3] when reacted with rhodium(I) complexes. []
- Platinum Complexes: Reacts with (Ph3P)4Pt to form (Ph3P)2Pt(CF3C2H), showcasing its ability to form complexes with platinum. []
- Nickel Complexes: Forms [π-C5H5Ni]2(CF3C2H) upon reaction with cobaltocene, demonstrating its interaction with nickel. []
ANone: Yes, this compound serves as a valuable building block for synthesizing various trifluoromethylated compounds:
- Diels-Alder Reactions: Acts as a dienophile in Diels-Alder reactions, enabling the incorporation of the trifluoromethyl group into cyclic structures. [, ]
- Copper-Catalyzed Cycloadditions: Participates in copper-catalyzed [3 + 2]-cycloaddition reactions with azomethine imines, providing a route to trifluoromethylated pyrazolo[1,2-a]pyrazol-1(5H)-one derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



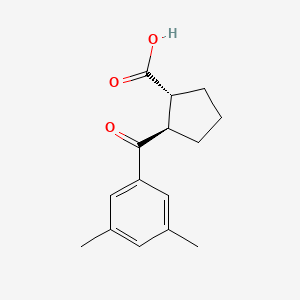
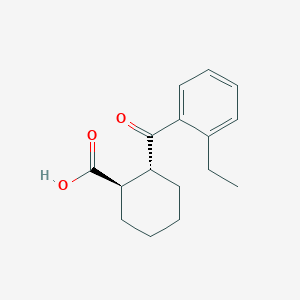
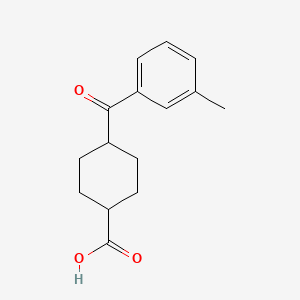
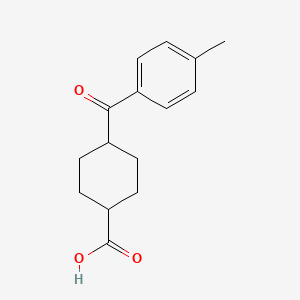
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
